4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzothiophene moiety with an imidazo[4,5-c]pyridine core, connected via a sulfanyl bridge. The presence of these distinct structural elements imparts the compound with a range of interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene moiety, followed by its functionalization to introduce the sulfanyl group. The imidazo[4,5-c]pyridine core is then synthesized separately and subsequently coupled with the benzothiophene derivative under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene or imidazo[4,5-c]pyridine rings .
Scientific Research Applications
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine include:
Benzothiophene derivatives: Compounds with similar benzothiophene moieties.
Imidazo[4,5-c]pyridine derivatives: Compounds with similar imidazo[4,5-c]pyridine cores.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87034-97-7 |
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Molecular Formula |
C16H13N3S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethylsulfanyl)-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C16H13N3S2/c1-19-10-18-15-13(19)6-7-17-16(15)21-9-11-8-20-14-5-3-2-4-12(11)14/h2-8,10H,9H2,1H3 |
InChI Key |
LTHHRPGCDYKJAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2SCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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